
trans-2-Aminocyclobutane-1-carboxylic acid
Vue d'ensemble
Description
Trans-2-Aminocyclobutane-1-carboxylic acid is a cyclic β-amino acid . It is an NMDA receptor antagonist acting at the glycine site and acts as an agonist being an analog of glycine at the NMDA-glycine receptor site . This affects the signal transmission in the CNS .
Synthesis Analysis
The synthesis of enantiomerically pure 2-aminocyclobutanecarboxylic acids has been refined to improve both the efficiency and the simplicity . These improvements provide a shorter and easier access to the racemic cis-cyclobutane β-amino acid core . Derivatization of this material with a chiral non-racemic oxazolidin-2-one allows easy diastereoisomeric separation .Molecular Structure Analysis
The molecular weight of this compound is 151.59 . The molecular formula is C5H9NO2 .Physical And Chemical Properties Analysis
This compound is a white solid . It should be stored at 0-8°C .Applications De Recherche Scientifique
Conformational Preferences and Helical Structures
- Helical Conformation : The hexamer and octamer of trans-2-aminocyclobutane carboxylic acid show a marked preference for folding into a well-defined 12-helical conformation in both solution and the solid state, as demonstrated through experimental studies and molecular modeling (Fernandes et al., 2010).
Synthesis and Structural Studies
- Stereocontrolled Synthesis : Enantiodivergent synthetic sequences were developed for derivatives of (+)- and (-)-2-aminocyclobutane-1-carboxylic acid, allowing for the stereocontrolled synthesis of free amino acids and bis(cyclobutane) beta-dipeptides. NMR structural study and DFT theoretical calculations highlighted the formation of strong intramolecular hydrogen bonds and high rigidity in these molecules (Izquierdo et al., 2005).
Hydrogen-Bonded Ring Formation
- Eight-Membered Hydrogen-Bonded Rings : Bis(cyclobutane) beta-dipeptides synthesized from trans-2-aminocyclobutane-1-carboxylic acid predominantly form eight-membered hydrogen-bonded rings. This preference contrasts with the formation of six-membered rings in certain diastereomers (Torres et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Trans-2-Aminocyclobutane-1-carboxylic acid has been used in the formation of peptide foldamers . These foldamers can be combined with other polymers, aromatic compounds, etc. to create hybrids with completely new properties and applications . Both cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid have shown propensities for the formation of diverse self-assembled nanostructures, e.g., spherical micelles, fibers, and gels . This opens up new possibilities for its use in materials science, particularly in the creation of responsive materials for diagnostics, therapeutics, and biomedical applications .
Propriétés
IUPAC Name |
(1R,2R)-2-aminocyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-4-2-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQMWZLLTGEDQU-QWWZWVQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84585-77-3 | |
| Record name | 2-Aminocyclobutanecarboxylic acid, trans- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34RKV74RET | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Azaspiro[4.5]decane-2-acetic acid, 3-oxo-](/img/structure/B3068930.png)
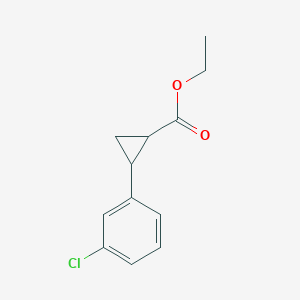
palladium(II) dichloride](/img/structure/B3068946.png)
![(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-A:3,4-A']dinaphthalen-4-YL)[(1R)-1-phenylethyl]amine](/img/structure/B3068952.png)

![N-(2-Methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B3068961.png)
![Urea, N-(4-methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B3068962.png)
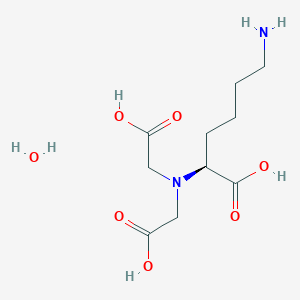
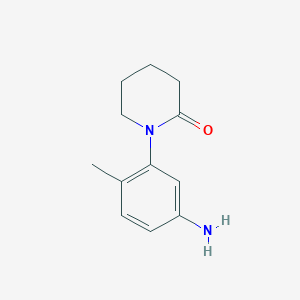
![14-(4-Propylcyclohexyl)-12,16-dioxapentacyclo[15.8.0.02,11.03,8.020,25]pentacosa-1(17),2(11),3,5,7,9,18,20,22,24-decaene](/img/structure/B3068976.png)
![(11bR)-4-Hydroxy-2,6-diphenyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3068978.png)
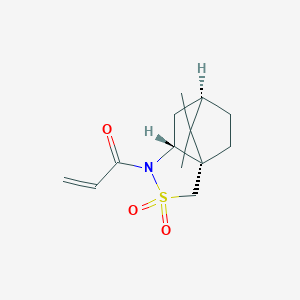
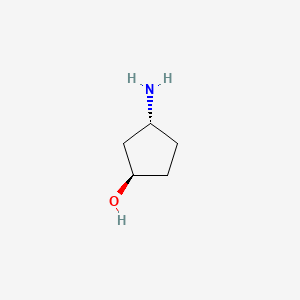
![2,2'-[[(1R,2R)-1,2-Diphenyl-2-(1,3-dihydro-2H-isoindole-2-yl)ethyl]iminobismethylene]-1,1'-binaphthalene](/img/structure/B3069011.png)